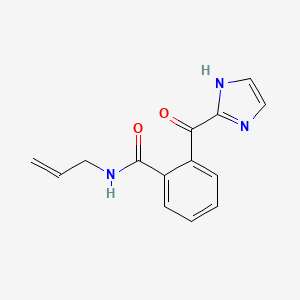![molecular formula C12H16N2O2 B12950621 Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound also contains a pyrazole ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bicyclo[111]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, which allows for the formation of the bicyclo[1.1.1]pentane structure on a large scale . The pyrazole ring can be introduced through a cyclization reaction involving appropriate precursors, and the ethyl ester group is typically added via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of flow chemistry techniques for the photochemical addition step and the development of efficient purification methods to isolate the desired product in high yield and purity .
化学反応の分析
Types of Reactions
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core may contribute to the compound’s ability to interact with enzymes or receptors in a unique manner, potentially leading to its biological activity . The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, which may contribute to the compound’s overall mechanism of action .
類似化合物との比較
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other compounds that contain the bicyclo[1.1.1]pentane core or the pyrazole ring:
Bicyclo[1.1.1]pentane Derivatives: Compounds such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives are similar in structure and can be used as building blocks for the synthesis of more complex molecules.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate share the pyrazole ring and can be used in drug discovery and development.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the pyrazole ring, which imparts unique physicochemical properties and potential biological activities .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
ethyl 1-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-4-8(2)14(13-10)12-5-9(6-12)7-12/h4,9H,3,5-7H2,1-2H3 |
InChIキー |
LMPSDODHRVNQQQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)C)C23CC(C2)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)








![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
